molecular formula C10H12N4O B2585293 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215922-82-9

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2585293
CAS No.: 1215922-82-9
M. Wt: 204.233
InChI Key: VRFDDWDELKZOQQ-UHFFFAOYSA-N
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Description

4-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline (CAS: 1215922-82-9; molecular weight: 204.23 g/mol) is an aniline derivative featuring a 1,2,4-triazole ring substituted with a methoxymethyl group at the 3-position.

Properties

IUPAC Name

4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFDDWDELKZOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group and the aniline moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and formic acid. The methoxymethyl group can be introduced via methylation reactions using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline can be inferred through comparisons with structurally analogous compounds (Table 1). Key differences in substituents, lipophilicity, and electronic effects influence their biological activities.

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-Aniline Derivatives

Compound Name Substituents on Triazole Aniline Modification Biological Activity Key Findings
This compound Methoxymethyl None Not reported Polar substituent may enhance solubility; potential for hydrogen bonding .
5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline Furan-3-yl 5-Bromo Antibacterial (Staphylococcus aureus) MIC: 5.2 µM; furan enhances π-π interactions; bromo increases lipophilicity .
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline Thiophen-3-yl 5-Fluoro Antibacterial (Staphylococcus aureus) MIC: 6.1 µM; thiophenyl boosts electronic effects; fluoro improves bioavailability .
2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) Indolyl-2 None Anticancer (EGFR/RET inhibition) Binding energies: -9.7 (EGFR), -8.7 (RET) kcal/mol; indole enables π-stacking .
2-(3-(4-(Aminomethyl)phenyl)-1H-1,2,4-triazol-5-yl)aniline 4-Aminomethylphenyl None Anticonvulsant NMR-confirmed structure; aminomethylphenyl may enhance CNS penetration .
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophen-2-yl (oxadiazole) None Unknown Oxadiazole alters electronic profile; thiophenyl may influence target binding .

Key Observations:

Antibacterial Activity: Furan- and thiophen-substituted derivatives exhibit potent activity against S. aureus, with MICs approaching ciprofloxacin (4.7 µM) .

Anticancer Potential: Compound a5 (indole-substituted) demonstrates high affinity for EGFR and RET kinases due to indole-mediated π-stacking and hydrogen bonding . The methoxymethyl group in the target compound lacks aromaticity, likely reducing binding affinity but offering tunable polarity for prodrug strategies.

Structural and Electronic Effects :

  • Lipophilicity : Bulky/hydrophobic groups (e.g., indole, isopropyl) enhance target binding but may compromise solubility. The methoxymethyl group balances moderate hydrophobicity with polarity, favoring drug-like properties .
  • Electronic Contributions : Electron-donating groups (e.g., methoxy) may stabilize triazole-aniline conjugates, whereas electron-withdrawing substituents (e.g., bromo, fluoro) improve membrane permeability .

Synthetic Flexibility :

  • The methoxymethyl group allows straightforward derivatization (e.g., hydrolysis to hydroxymethyl or alkylation), enabling structure-activity relationship (SAR) studies .

Biological Activity

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline is a compound featuring a triazole ring, which is known for its diverse biological activities. The presence of the methoxymethyl group and the aniline moiety enhances its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12N4O
  • Molar Mass : 204.23 g/mol
  • Structure : The compound consists of a triazole ring linked to an aniline structure through a methoxymethyl substituent.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Interaction with Biological Targets : The triazole ring can form hydrogen bonds and π-π interactions with various proteins, modulating their activity. This interaction is crucial for its antifungal and antibacterial properties.
  • Lipophilicity and Bioavailability : Studies have shown that the lipophilicity of triazole derivatives significantly influences their pharmacokinetics. Enhanced solubility due to the methoxymethyl group improves bioavailability .

Antifungal Activity

The triazole ring is well-known for its antifungal properties. Compounds similar to this compound have been extensively studied for their effectiveness against various fungal pathogens. For instance:

CompoundActivityReference
FluconazoleAntifungal
VoriconazoleAntifungal

Antibacterial Activity

Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial activity. The structural characteristics of this compound may enhance its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Emerging studies suggest potential anticancer properties for this compound. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

  • Antifungal Efficacy :
    • A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species, with specific modifications leading to enhanced efficacy .
  • Antibacterial Studies :
    • Research indicated that certain aniline-based triazoles showed promising results in inhibiting bacterial growth in vitro, suggesting potential therapeutic applications in treating bacterial infections.
  • Anticancer Activity :
    • A novel study highlighted the selective cytotoxic effects of triazole-containing compounds on human leukemic T-cells at nanomolar concentrations .

Q & A

Q. What are the optimal synthetic routes for 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline?

  • Methodological Answer : The synthesis typically involves constructing the 1,2,4-triazole ring via cyclization reactions. Key steps include:
  • Microwave-assisted synthesis : Reaction of aldehydes or primary alcohols with molecular iodine and ammonia to form nitrile intermediates, followed by cyclization .
  • Classical methods : Using 4-methoxyaniline as a starting material with sodium azide and catalysts (e.g., ZnCl₂) under controlled pH and temperature .
  • Sealed-tube reactions : Heating precursors like 3-bromo-1H-1,2,4-triazole with nitrobenzene derivatives, followed by reduction of nitro groups to aniline .
  • Key reagents : Sodium azide, ammonium chloride, and polar aprotic solvents (e.g., DMF) are critical for high yields .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for triazole ring geometry .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxymethyl (-OCH₃) and aniline (-NH₂) groups, with coupling constants confirming regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What biological targets are associated with this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest interactions with:
  • EGFR (Epidermal Growth Factor Receptor) : Binding energy of −9.7 kcal/mol via π-stacking and hydrogen bonding with the triazole ring and aniline group .
  • RET kinase : Affinity of −8.7 kcal/mol, relevant in cancer research .
  • Antimicrobial targets : The triazole moiety may inhibit fungal CYP51 enzymes, though experimental validation is needed .

Advanced Research Questions

Q. How can substituents on the triazole ring modulate biological activity?

  • Methodological Answer :
  • Comparative SAR studies : Replace methoxymethyl with groups like pyridinyl or benzylsulfanyl (see ) to assess changes in binding affinity .
  • Crystallographic analysis : Resolve co-crystal structures with target proteins (e.g., EGFR) using SHELX to map substituent-protein interactions .
  • Free-energy calculations : Use MM/GBSA or molecular dynamics to quantify substituent contributions to binding .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Conflicting results (e.g., antimicrobial vs. kinase inhibition) require:
  • Dose-response assays : Validate activity across multiple cell lines (e.g., NSCLC for EGFR/RET) .
  • Off-target screening : Use kinome-wide profiling to rule out nonspecific interactions .
  • Structural analogs : Compare with 4-(1H-tetrazol-1-yl)aniline derivatives to isolate the methoxymethyl group's role .

Q. What advanced analytical methods improve purity assessment?

  • Methodological Answer :
  • HPLC-MS hyphenation : Quantify impurities using C18 columns with ESI-MS detection (limit of detection <0.1%) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or byproducts .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability during storage, as degradation products may form above 150°C .

Q. How to address crystallographic challenges (e.g., twinning, disorder)?

  • Methodological Answer :
  • SHELXD for twinning : Use the TwinRotMat option to refine twinned data .
  • Disorder modeling : Apply PART and SIMU instructions in SHELXL to model flexible methoxymethyl groups .
  • ORTEP-3 GUI : Visualize anisotropic displacement parameters to confirm atom positioning .

Experimental Design & Optimization

Q. How to design derivatives for selective kinase inhibition?

  • Methodological Answer :
  • Scaffold hybridization : Fuse the triazole-aniline core with pyrimidine (as in ) to enhance ATP-binding pocket interactions .
  • Halogenation : Introduce Cl or F at the phenyl ring (see ) to improve hydrophobic interactions .
  • In silico screening : Use Glide or GOLD to prioritize derivatives with predicted ΔG < −10 kcal/mol .

Q. What strategies mitigate low yields in triazole cyclization?

  • Methodological Answer :
  • Catalyst optimization : Replace ZnCl₂ with Cu(I)-NHC complexes to accelerate azide-alkyne cyclization .
  • Microwave irradiation : Reduce reaction time from 24h to 30min (yield improvement from 45% to 72%) .
  • Flow chemistry : Scale up using continuous reactors to maintain stoichiometric control .

Q. How to study the compound's metabolic stability?

  • Methodological Answer :
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via LC-MS/MS .
  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify CYP450-mediated degradation .
  • Computational prediction : Use ADMET Predictor™ to estimate clearance rates and prioritize stable derivatives .

Data Interpretation & Validation

Q. How to validate computational docking results experimentally?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for EGFR or RET .
  • Crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å recommended) .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm stabilization .

Q. What statistical methods resolve conflicting crystallographic data?

  • Methodological Answer :
  • Rigid-body refinement : Use SHELXL to align partial structures in cases of disorder .
  • Cross-validation (Rfree) : Ensure <5% discrepancy between working and test sets .
  • Multivariate analysis : Apply PCA to electron density maps to identify outliers .

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